![molecular formula C18H20N2O2 B14269795 Phenyl [4-(piperidin-1-yl)phenyl]carbamate CAS No. 139649-86-8](/img/structure/B14269795.png)
Phenyl [4-(piperidin-1-yl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl [4-(piperidin-1-yl)phenyl]carbamate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a phenyl group attached to a piperidine ring, which is further connected to another phenyl group through a carbamate linkage. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and other fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl [4-(piperidin-1-yl)phenyl]carbamate typically involves the following steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the preparation of 4-(piperidin-1-yl)phenylamine. This can be achieved by reacting 4-bromonitrobenzene with piperidine under reflux conditions, followed by reduction of the nitro group to an amine using hydrogenation or a suitable reducing agent like palladium on carbon (Pd/C).
-
Carbamate Formation: : The amine intermediate is then reacted with phenyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate linkage, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems ensures consistent quality and high yield.
化学反応の分析
Types of Reactions
Phenyl [4-(piperidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like Pd/C, converting the carbamate group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction can produce amines.
科学的研究の応用
Phenyl [4-(piperidin-1-yl)phenyl]carbamate has a wide range of applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator, aiding in the study of biochemical pathways.
-
Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
-
Industry: : Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism by which Phenyl [4-(piperidin-1-yl)phenyl]carbamate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to changes in cellular processes. The compound’s structure allows it to interact with hydrophobic and hydrophilic regions of the target, enhancing its binding affinity and specificity.
類似化合物との比較
Phenyl [4-(piperidin-1-yl)phenyl]carbamate can be compared with other carbamate derivatives, such as:
-
Phenyl [4-(morpholin-4-yl)phenyl]carbamate: : Similar in structure but contains a morpholine ring instead of a piperidine ring. This difference can affect its binding properties and biological activity.
-
Phenyl [4-(pyrrolidin-1-yl)phenyl]carbamate: : Features a pyrrolidine ring, which may alter its pharmacokinetic and pharmacodynamic profiles compared to the piperidine derivative.
-
Phenyl [4-(piperazin-1-yl)phenyl]carbamate: : Contains a piperazine ring, potentially offering different therapeutic benefits and side effect profiles.
The uniqueness of this compound lies in its specific interactions with biological targets, which can be fine-tuned by modifying its structure.
特性
CAS番号 |
139649-86-8 |
|---|---|
分子式 |
C18H20N2O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
phenyl N-(4-piperidin-1-ylphenyl)carbamate |
InChI |
InChI=1S/C18H20N2O2/c21-18(22-17-7-3-1-4-8-17)19-15-9-11-16(12-10-15)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21) |
InChIキー |
SAMWMGRVHJGCPO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


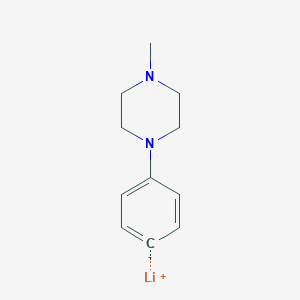
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
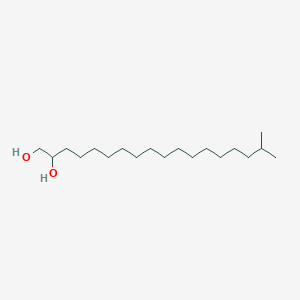
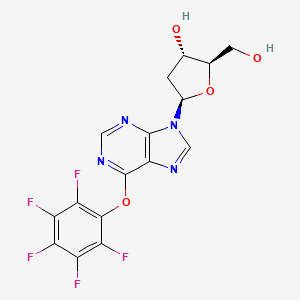
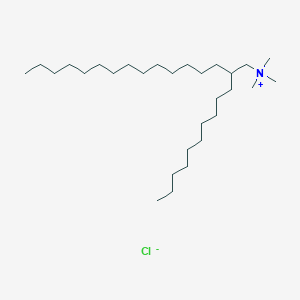
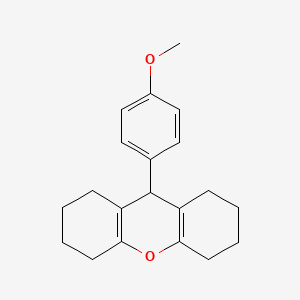
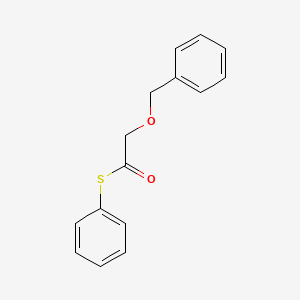
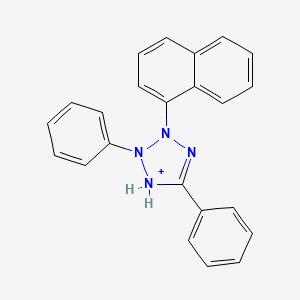
![{3,5-Bis[(4'-methyl[2,2'-bipyridin]-4-yl)methoxy]phenyl}methanol](/img/structure/B14269761.png)

![Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B14269778.png)
![9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B14269780.png)
![Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-](/img/structure/B14269788.png)
